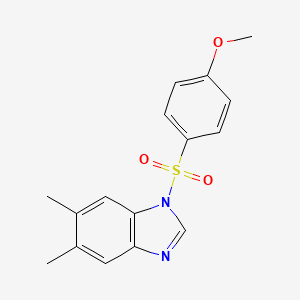

1-(4-Methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole is an organic compound that belongs to the class of benzenesulfonyl derivatives This compound is characterized by the presence of a benzimidazole ring substituted with a methoxybenzenesulfonyl group and two methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole typically involves the following steps:

Formation of Benzenesulfonyl Chloride: This is achieved by reacting sodium benzenesulfonate with phosphorus pentachloride or phosphorus oxychloride.

Substitution Reaction: The benzenesulfonyl chloride is then reacted with 5,6-dimethyl-1H-benzoimidazole in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The methoxy group on the benzene ring can undergo substitution reactions with electrophiles.

Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate can be used to oxidize the methyl groups to carboxylic acids.

Reduction: Reducing agents like lithium aluminum hydride can reduce the sulfonyl group to a thiol.

Substitution: Reagents like sodium methoxide can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of thiols.

Substitution: Formation of various substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.

Medicine: Explored for its potential therapeutic effects, including anti-cancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-Methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole involves its interaction with specific molecular targets:

Molecular Targets: It binds to enzymes and proteins, inhibiting their activity.

Pathways Involved: The compound can interfere with cellular signaling pathways, leading to apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Benzyl-3-(4-Methoxy-Benzenesulfonyl)-6-Oxo-Hexahydro-Pyrimidine-4-Carboxylic Acid Hydroxyamide .

- N-[1-(4-Methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-Isonicotinamide .

Uniqueness

1-(4-Methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Biologische Aktivität

1-(4-Methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their broad spectrum of biological activities. The incorporation of various substituents on the benzimidazole core can significantly influence their pharmacological properties. The specific compound , this compound, features a methoxyphenyl sulfonyl group which enhances its biological efficacy compared to other benzimidazole derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound.

- Mechanism of Action : The compound exhibits its anticancer activity primarily through the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This action leads to cell cycle arrest and apoptosis in cancer cells.

- In Vitro Studies : In vitro assays demonstrated that this compound has significant cytotoxic effects against various cancer cell lines. For example, it showed IC50 values in the low micromolar range against MCF-7 and HeLa cells, indicating potent anticancer activity .

- In Vivo Studies : In animal models, administration of this compound resulted in a marked reduction in tumor growth without notable toxicity to normal tissues. This suggests a favorable therapeutic index .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects .

- Broad Spectrum Activity : The compound has shown effectiveness against a variety of pathogens, including fungi and bacteria. Its mechanism involves disrupting microbial cell membrane integrity and inhibiting key metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of benzimidazole derivatives:

| Substituent | Effect on Activity |

|---|---|

| Methoxy group at para position | Enhances anticancer potency |

| Sulfonyl group | Increases solubility and bioavailability |

| Dimethyl substitution | Modulates interaction with biological targets |

Studies indicate that modifications on the phenyl ring significantly influence both anticancer and antimicrobial activities. For instance, the presence of electron-donating groups like methoxy enhances potency against cancer cell lines .

Case Studies

Several case studies illustrate the efficacy of this compound:

- Study on MCF-7 Cells : This study reported an IC50 value of approximately 25.72 μM for the compound, indicating significant apoptosis induction in breast cancer cells .

- Animal Model Research : In a xenograft model using nude mice, treatment with this compound led to a 77% reduction in tumor volume compared to controls over a three-week period .

- Mucositis Protection : A recent investigation highlighted its mucoprotective effects against methotrexate-induced intestinal mucositis, suggesting potential use as an adjunct therapy in chemotherapy .

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-11-8-15-16(9-12(11)2)18(10-17-15)22(19,20)14-6-4-13(21-3)5-7-14/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSHENTWTOWZHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.